8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane features an 8-azabicyclo[3.2.1]octane core substituted at the 8-position with a 1-benzothiophene-2-carbonyl group and at the 3-position with a 1,2,4-triazole moiety. This bicyclic scaffold is structurally analogous to tropane alkaloids, which are known for their pharmacological relevance in targeting neurological and antimicrobial pathways.
- The benzothiophene group, which enhances aromatic π-π interactions and lipophilicity compared to simpler aryl groups.
- The 1,2,4-triazole substituent, which may contribute to hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(17-7-12-3-1-2-4-16(12)24-17)22-13-5-6-14(22)9-15(8-13)21-11-19-10-20-21/h1-4,7,10-11,13-15H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTDAYDVWKTGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4S3)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of Benzothiophene-2-carbonyl Chloride: This intermediate is prepared by reacting benzothiophene with thionyl chloride under reflux conditions.
Cyclization Reaction: The benzothiophene-2-carbonyl chloride is then reacted with a suitable amine to form the bicyclic structure.
Introduction of Triazole Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
8-(1-Benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
8-Position Modifications: Carbonyl vs. This may influence solubility and target affinity . Aromatic vs.
3-Position Variations :
- 1,2,4-Triazole vs. 1,2,3-Triazole : The 1,2,4-triazole in the target compound provides a distinct hydrogen-bonding profile, which may improve interactions with enzymatic active sites compared to 1,2,3-triazole derivatives .
Physicochemical Properties :
- The bromophenylsulfonyl analog (MW 397.29) has a higher molecular weight and predicted boiling point (569.4°C) than the target compound, likely due to the heavy bromine atom .
- Fluorinated analogs (e.g., bis(4-fluorophenyl)methoxyethylidenyl) demonstrate improved metabolic stability, as fluorine reduces cytochrome P450-mediated oxidation .
Pharmacological Considerations
- Target Affinity : Sulfonamide derivatives (e.g., naphthalene-1-sulfonyl) are frequently explored in kinase inhibition due to their ability to occupy ATP-binding pockets .
- Solubility and Bioavailability : The methoxyphenylpyrazole analog may offer better aqueous solubility than the benzothiophene-based target compound, balancing lipophilicity for oral absorption .
Biological Activity
The compound 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates a benzothiophene moiety and a triazole ring. Its structural formula can be depicted as follows:
This configuration is believed to contribute to its biological activity by facilitating interactions with various biological targets.
Research indicates that compounds similar to This compound often act through several mechanisms:
- Modulation of Enzyme Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It has potential interactions with various receptors, including those involved in inflammatory responses and metabolic regulation.
Antimicrobial Properties
Studies have shown that derivatives of benzothiophene exhibit varying degrees of antimicrobial activity. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) varying significantly based on structural modifications.
| Compound | Structure | LogP | MIC (µg/mL) |
|---|---|---|---|
| III.a | (Structure) | 3.19 | 256 |
| III.b | (Structure) | 4.22 | >256 |
| III.c | (Structure) | 3.79 | >256 |
| III.d | (Structure) | 3.89 | >256 |
| III.e | (Structure) | 3.15 | 128 |
| III.f | (Structure) | 4.01 | 32 |
Table 1: Minimum Inhibitory Concentrations of Benzothiophene Derivatives Against S. aureus
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties. In vitro studies have indicated that benzothiophene derivatives can inhibit the expression of intercellular adhesion molecules, which play a critical role in inflammatory processes.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to This compound :
-
Study on BDK Inhibition :
- A related benzothiophene derivative was identified as a potent inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), which is crucial in regulating branched-chain amino acid metabolism.
- The derivative showed an IC50 value of 3.19 μM and significantly reduced plasma branched-chain amino acid levels in vivo .
- In Vivo Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
